2-Bromo-4,5-difluorocinnamic acid

Stereoselective Synthesis Photocatalysis Decarboxylative Functionalization

2-Bromo-4,5-difluorocinnamic acid (CAS 1418746-65-2) is a halogenated cinnamic acid derivative with the molecular formula C₉H₅BrF₂O₂ and a molecular weight of 263.04 g/mol. It is characterized by a phenylpropenoic acid core bearing a bromine atom at the 2-position and fluorine atoms at the 4- and 5-positions of the aromatic ring.

Molecular Formula C9H5BrF2O2
Molecular Weight 263.03 g/mol
Cat. No. B12843693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-difluorocinnamic acid
Molecular FormulaC9H5BrF2O2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)Br)C=CC(=O)O
InChIInChI=1S/C9H5BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
InChIKeyIJKNQSIFBRHRNP-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-difluorocinnamic Acid: A Halogenated Cinnamic Acid Building Block for Drug Discovery and Chemical Synthesis


2-Bromo-4,5-difluorocinnamic acid (CAS 1418746-65-2) is a halogenated cinnamic acid derivative with the molecular formula C₉H₅BrF₂O₂ and a molecular weight of 263.04 g/mol . It is characterized by a phenylpropenoic acid core bearing a bromine atom at the 2-position and fluorine atoms at the 4- and 5-positions of the aromatic ring [1]. The compound is commercially available at ≥95% purity and serves primarily as a reactive intermediate in the synthesis of more complex molecules, particularly within pharmaceutical research . Its α,β-unsaturated carboxylic acid moiety provides a versatile handle for further functionalization via Michael addition and decarboxylative transformations .

Halogenated cinnamic acid building block for medicinal chemistry

α,β-unsaturated acid enables Michael addition and decarboxylative coupling

Ortho-bromo substitution directs Z‑alkene stereochemistry

Visible‑light photocatalytic conditions favor Z‑isomer formation

Supports kinase, GPCR and oncology research programs

Core scaffold for CCR5, AChE and antiproliferative probe synthesis

Why Substituting 2-Bromo-4,5-difluorocinnamic Acid with Other Halogenated Cinnamates Can Compromise Project Outcomes


The specific substitution pattern on the cinnamic acid core dictates both the compound's reactivity profile and its biological target engagement. Halogenated cinnamic acid derivatives exhibit markedly different activities based on the type, number, and position of halogen substituents [1]. For instance, ortho-substituted analogs, such as this 2-bromo derivative, can demonstrate opposite cholinesterase selectivity compared to their para-substituted counterparts [2]. Furthermore, bromination of the cinnamic acid double bond has been shown to enhance antimicrobial activity compared to the non-brominated parent, underscoring that seemingly minor structural changes lead to significant and unpredictable performance divergences [3]. Direct substitution without quantitative comparative data from the relevant assay system introduces substantial risk of altered yield, stereoselectivity, or potency.

Meta‑ or para‑halogenated analogs shift stereochemical outcome to the E‑isomer under identical photocatalytic conditions.

Z‑alkene access depends on ortho‑substitution; direct replacement alters geometry.

Cholinesterase selectivity may invert: para‑substituted cinnamates favor BChE over AChE, contrary to the ortho‑profile predicted for this compound.

Class‑level SAR suggests substitution position drives enzyme selectivity direction.

Removal or relocation of bromine can eliminate CCR5 engagement potential and reduce antiproliferative signal observed in halogenated series.

2‑bromo‑4,5‑difluoro motif appears in active screening hits; non‑halogenated analogs may lose activity.

Quantitative Differentiation Evidence for 2-Bromo-4,5-difluorocinnamic Acid


Stereoselective Synthesis Control via Ortho-Substitution

The 2-bromo substituent places the compound in the ortho-substituted class of cinnamic acids, which has been shown to selectively yield the less stable Z-isomer in visible-light photocatalytic decarboxylation reactions, in contrast to meta- and para-substituted analogs that produce the E-isomer . This stereodivergence is a direct consequence of the ortho-substituent's steric influence on the transition state .

Ortho‑Directed Z‑Selectivity
Class‑level inference

Ortho‑substituted cinnamic acids yield Z‑alkene in visible‑light photocatalytic decarboxylation; meta/para give E‑isomer.

Supports stereodivergent synthesis planning.

fac‑Ir(ppy)₃, batch/flow; exact Z/E ratio not specified for this compound.

Stereoselective Synthesis Photocatalysis Decarboxylative Functionalization

Potential for CCR5 Antagonism in Drug Discovery

Preliminary pharmacological screening has identified the potential for this compound class to act as a CCR5 antagonist [1]. While a direct head-to-head comparison for this specific compound is lacking, the 2-bromo-4,5-difluoro substitution pattern is noted as a key structural feature within a series of compounds investigated for treating CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [1].

CCR5 Antagonist Potential
Supporting evidence

Preliminary pharmacological screening flagged the 2‑bromo‑4,5‑difluoro pattern as a CCR5 antagonist motif; no Ki/IC₅₀ reported.

Reported screening context; requires target‑specific validation.

Data from early‑stage screen; head‑to‑head comparison missing.

CCR5 Antagonist HIV Autoimmune Disease Drug Discovery

Enhanced Antiproliferative Potential via Halogenation

The introduction of halogen atoms, including bromine and fluorine, onto the cinnamic acid scaffold is a well-established strategy to enhance antiproliferative activity [1]. A specific compound identified as CHEMBL2345705, which shares the 2-bromo-4,5-difluoro substitution pattern on a phenylpropenoic acid core, has been evaluated for antiproliferative activity against the human MCF7 breast cancer cell line [2].

Antiproliferative Activity
Supporting evidence

Compound with identical 2‑bromo‑4,5‑difluoro core showed activity against MCF7 cells (MTT, 72 h); IC₅₀ not provided.

Supports cell‑model endpoint review.

Halogenation class effect; confirm with lot‑specific assay.

Anticancer Antiproliferative Cinnamic Acid Derivatives Structure-Activity Relationship

Predicted Cholinesterase Selectivity Profile Based on Ortho-Substitution

A structure-activity relationship (SAR) study on fluorine and chlorine-substituted cinnamic acid derivatives established that ortho-substituted analogs display a distinct selectivity profile for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), which is opposite to the pattern observed for para-substituted compounds [1]. As an ortho-substituted (2-bromo) derivative, 2-Bromo-4,5-difluorocinnamic acid is predicted to follow this ortho-selectivity rule.

Predicted AChE Selectivity
Class‑level inference

Ortho‑substituted fluoro/chloro cinnamates show AChE>BChE selectivity; para‑substituted analogs invert this preference.

Predicted selectivity profile for ortho class.

Experimental confirmation on this compound needed.

Acetylcholinesterase Butyrylcholinesterase Selectivity Neurodegenerative Disease

High-Impact Application Scenarios for 2-Bromo-4,5-difluorocinnamic Acid


Stereoselective Synthesis of Z-Alkene Building Blocks for Medicinal Chemistry

This compound is ideally suited for use in photocatalytic decarboxylation protocols to access the thermodynamically less stable Z-alkene stereoisomer [1]. This is a critical capability for medicinal chemistry programs requiring the construction of specific, non-natural olefin geometries, which are often found in biologically active macrocycles and constrained peptidomimetics. Using a meta- or para-substituted cinnamic acid analog would instead produce the E-isomer, representing a divergent synthetic outcome.

Targeting CCR5 in Antiviral and Autoimmune Drug Discovery Programs

The preliminary identification of CCR5 antagonist potential within this chemical class makes 2-Bromo-4,5-difluorocinnamic acid a compelling core scaffold for developing new therapeutics for HIV entry inhibition, asthma, and rheumatoid arthritis [1]. Its specific halogenation pattern may contribute to unique binding interactions with the CCR5 receptor, offering a differentiated lead series compared to non-halogenated or differently substituted analogs.

Development of Selective Acetylcholinesterase (AChE) Inhibitors

Based on established SAR for ortho-substituted cinnamic acid derivatives, this compound is predicted to exhibit selectivity for AChE over BChE [2]. This property is essential for minimizing peripheral cholinergic side effects in the development of Alzheimer's disease therapeutics. This compound can serve as a key intermediate for synthesizing and evaluating novel, selective AChE inhibitors, potentially offering a better therapeutic index than para-substituted analogs.

Antiproliferative Hit-to-Lead Optimization in Oncology

The presence of the 2-bromo-4,5-difluoro motif in compounds with demonstrated antiproliferative activity against the MCF7 breast cancer cell line validates this compound as a starting point for hit-to-lead optimization in oncology [3]. This compound can be used to synthesize focused libraries around the halogenated cinnamic acid core to explore SAR and improve potency against various cancer cell lines, a strategy supported by the general finding that halogenation enhances the anticancer properties of cinnamic acid derivatives.

Application
Selection Property
Validation Focus
Stereoselective Z‑olefin synthesis
Ortho‑bromo stereochemical control
Photocatalytic decarboxylation outcome (Z/E ratio)
CCR5 target engagement studies
Halogenation pattern for CCR5 binding
Reported screening context; confirm with binding assay
AChE/BChE selectivity research
Ortho‑substitution selectivity profile
Predicted AChE selectivity (class‑level SAR)
Cancer cell‑model studies
Halogenated cinnamic acid core
MCF7 antiproliferative assay context

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